molecular formula C10H14ClNO B8158095 1-(3-Chloro-5-ethoxyphenyl)ethanamine

1-(3-Chloro-5-ethoxyphenyl)ethanamine

Cat. No.: B8158095
M. Wt: 199.68 g/mol
InChI Key: OXHJVNFJGGDLOB-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-ethoxyphenyl)ethanamine is a substituted phenethylamine derivative characterized by a phenyl ring bearing a chlorine atom at the 3-position and an ethoxy group (-OCH₂CH₃) at the 5-position, with an ethanamine (-CH₂NH₂) side chain.

Properties

IUPAC Name

1-(3-chloro-5-ethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-13-10-5-8(7(2)12)4-9(11)6-10/h4-7H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHJVNFJGGDLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(C)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-ethoxyphenyl)ethanamine typically involves the reaction of 3-chloro-5-ethoxybenzaldehyde with an appropriate amine source under reductive amination conditions. The reaction can be catalyzed by reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-ethoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chloro-5-ethoxyphenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-ethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected Compounds

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications
1-(3-Chloro-5-ethoxyphenyl)ethanamine 3-Cl, 5-OCH₂CH₃ C₁₀H₁₄ClNO 213.68 (calculated) Target compound; potential CNS activity inferred from analogs
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine 3-Cl, 4-OCH₂CH₃, 5-OCH₃ C₁₀H₁₅Cl₂NO₂ 252.135 Hydrochloride salt; structural complexity increases steric hindrance
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine 3-Cl, 5-CF₃ C₉H₉ClF₃N 231.63 Enhanced lipophilicity due to CF₃ group; research reagent
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride 3-Cl, 4-Cl C₈H₁₀Cl₂N 190.07 (free base) Chiral variant; potential for enantioselective receptor binding
1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride 3-Cl, 5-F C₈H₁₀Cl₂FN 210.08 Fluorine substitution improves metabolic stability
1-(2-Ethoxy-5-propylphenyl)ethanamine 2-OCH₂CH₃, 5-CH₂CH₂CH₃ C₁₃H₂₁NO 207.31 Alkyl chain alters solubility and membrane permeability

Key Observations:

Substituent Effects on Lipophilicity :

  • The trifluoromethyl (-CF₃) group in 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanamine increases lipophilicity (logP), enhancing blood-brain barrier penetration compared to the ethoxy-substituted target compound .
  • Fluorine (e.g., in 1-(3-Chloro-5-fluorophenyl)ethanamine ) improves metabolic stability by resisting oxidative degradation, a common issue with ethoxy groups .

Dichloro-substituted analogs (e.g., (R)-1-(3,4-Dichlorophenyl)ethanamine) exhibit higher electron-withdrawing effects, altering electronic distribution and reactivity .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride ) improve aqueous solubility, facilitating formulation for in vivo studies .

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